2-(2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetic acid
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Overview
Description
2-(2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetic acid is a heterocyclic compound that contains both pyrrole and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5,6-dihydro-4H-pyrrolo[1,2-c][1,2,3]oxadiazol-7-ium-3-olate with methyl propiolate in xylene at 125°C for 16 hours. The crude product is then purified by silica gel column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve standard laboratory techniques such as refluxing and chromatography .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution can introduce new functional groups into the molecule.
Scientific Research Applications
2-(2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and antitumor activities.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-(2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit blood coagulation factors, making it a potential anticoagulant .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate
- 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid
Uniqueness
2-(2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-(2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetic acid |
InChI |
InChI=1S/C9H12N2O2/c1-6-4-8-7(5-9(12)13)2-3-11(8)10-6/h4,7H,2-3,5H2,1H3,(H,12,13) |
InChI Key |
UPXDLNFLBSDSMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2CCC(C2=C1)CC(=O)O |
Origin of Product |
United States |
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